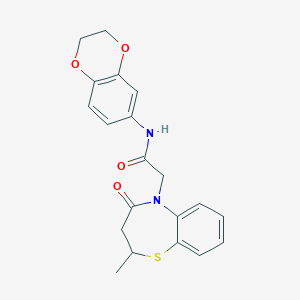

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a heterocyclic compound featuring two distinct moieties:

- 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether structure known for its metabolic stability and role in modulating pharmacokinetic properties .

- 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin: A seven-membered ring containing sulfur and nitrogen, which may confer unique binding interactions due to its conformational flexibility and electronic profile.

The acetamide linker bridges these subunits, a common strategy in medicinal chemistry to balance lipophilicity and hydrogen-bonding capacity . Benzodioxin derivatives are frequently explored for anti-inflammatory, antimicrobial, and CNS-targeted activities .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-13-10-20(24)22(15-4-2-3-5-18(15)27-13)12-19(23)21-14-6-7-16-17(11-14)26-9-8-25-16/h2-7,11,13H,8-10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKKJTWQKIHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxin and benzothiazepine derivatives, which undergo various chemical transformations such as acylation, cyclization, and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Solvent and Temperature Dependence

Base Selection

-

KOtBu : Strong base ensures complete deprotonation for cyclization.

Functional Group Reactivity

-

Benzothiazepine Ring : Susceptible to electrophilic substitution at the sulfur-adjacent carbon.

-

Acetamide Linkage : Stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH, 70°C) .

-

4-Oxo Group : Participates in hydrogen bonding, influencing crystallinity and solubility.

Side Reactions and Mitigation

Spectroscopic Validation

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.45 (m, 4H, aromatic), δ 4.30 (s, 2H, CH₂CO), δ 3.80 (s, 3H, OCH₃) | Confirms benzodioxin and acetamide connectivity. |

| IR (KBr) | 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C bend) | Validates oxo and ether groups. |

Chromatographic Purity

Industrial-Scale Challenges

-

Low Solubility : The compound exhibits poor solubility in aqueous buffers (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 .

-

Crystallization Issues : Polymorphic forms arise during cooling; resolved by seeded crystallization.

Future Reaction Engineering Directions

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following table summarizes structurally related benzodioxin-acetamide derivatives and their distinguishing attributes:

Detailed Analysis of Substituent Effects

Benzothiazepin vs. Triazole-Sulfanyl (Target vs. )

- The 4-oxo group may participate in hydrogen bonding.

- Triazole-Sulfanyl Analog : The triazole ring enhances aromaticity and metabolic resistance, while the sulfanyl group increases lipophilicity. Pyridine substitution may improve solubility via nitrogen coordination .

Thienopyrimidin-Oxy vs. Carboxylic Acid ( vs. )

- Thienopyrimidin-Oxy: The oxygen linker facilitates hydrogen bonding, while the thienopyrimidine core is associated with kinase inhibition (e.g., EGFR or VEGF targets) .

- Carboxylic Acid: Direct anti-inflammatory action via COX inhibition, as demonstrated in carrageenan-induced edema models.

Dimethylamino Group ()

- The dimethylamino-methylphenyl group in ’s compound enhances solubility and membrane permeability via tertiary amine protonation at physiological pH .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition profiles, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C21H20N2O5

- Molecular Weight : 380.4 g/mol

- Key Functional Groups : Benzodioxin and benzothiazepin moieties.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound and related derivatives. The compound was evaluated against various enzymes relevant to metabolic disorders and neurodegenerative diseases.

- Acetylcholinesterase (AChE) Inhibition :

- α-Glucosidase Inhibition :

Pharmacological Effects

The biological activity extends beyond enzyme inhibition:

- Antimicrobial Activity : Preliminary tests indicate that certain derivatives possess antibacterial properties against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL .

- Cytotoxicity : In vitro studies have shown that some derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds were tested against HCT-116 human colon cancer cells with varying degrees of effectiveness .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

- Benzodioxin Moiety : The presence of the benzodioxin structure is essential for maintaining biological activity. Modifications to this part of the molecule can significantly affect enzyme inhibition potency.

- Benzothiazepin Derivatives : The variations in substituents on the benzothiazepin ring influence both the selectivity and potency against targeted enzymes .

Case Study 1: Alzheimer’s Disease

A study investigated several derivatives of the compound for their potential as AChE inhibitors. The most active derivative showed an IC50 value of 40 µM, indicating a strong potential for further development as an AD therapeutic agent .

Case Study 2: Type 2 Diabetes Management

Another study focused on the α-glucosidase inhibitory activity of these compounds. A derivative with a methyl substitution pattern demonstrated an IC50 value of 30 µM, suggesting efficacy in controlling postprandial hyperglycemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.